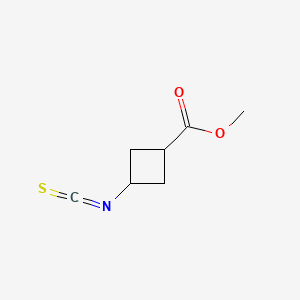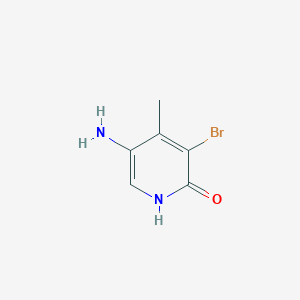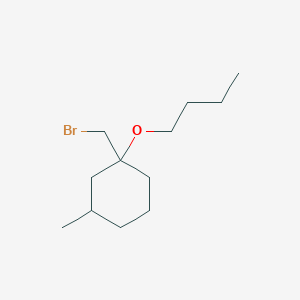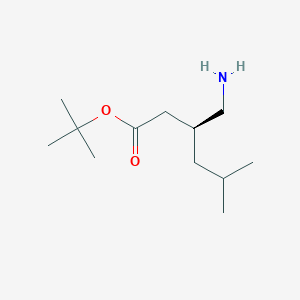
Methyl 3-isothiocyanatocyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-isothiocyanatocyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an isothiocyanate group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-isothiocyanatocyclobutanecarboxylate can be synthesized through a multi-step process. One common method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from its precursor N-methylpropiolamide . The overall yield of this process is approximately 80%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Methyl 3-isothiocyanatocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-isothiocyanatocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 3-isothiocyanatocyclobutanecarboxylate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
相似化合物的比较
Methyl 3-isothiocyanatocyclobutanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other isothiocyanates
属性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
methyl 3-isothiocyanatocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-5)8-4-11/h5-6H,2-3H2,1H3 |
InChI 键 |
ILULNFQPAGQLBP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)



![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)








